molecular formula C23H14ClF3N4O2 B12923241 5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide CAS No. 921620-20-4

5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide

Cat. No.: B12923241
CAS No.: 921620-20-4
M. Wt: 470.8 g/mol
InChI Key: YTZNCRGOTSFUFI-UHFFFAOYSA-N
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Description

5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms. The presence of chlorophenoxy and trifluoromethyl groups further enhances its chemical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with 3-(trifluoromethyl)benzaldehyde under basic conditions to form the corresponding ether. This intermediate is then subjected to cyclization with cyanamide and phenylhydrazine to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)phenyl isocyanate
  • 4-(trifluoromethyl)phenylacetonitrile
  • 4-(trifluoromethyl)phenol

Uniqueness

Compared to similar compounds, 5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide stands out due to its unique combination of functional groups and the triazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

921620-20-4

Molecular Formula

C23H14ClF3N4O2

Molecular Weight

470.8 g/mol

IUPAC Name

5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide

InChI

InChI=1S/C23H14ClF3N4O2/c24-16-9-11-18(12-10-16)33-22-19(21(32)28-17-7-2-1-3-8-17)30-31-20(29-22)14-5-4-6-15(13-14)23(25,26)27/h1-13H,(H,28,32)

InChI Key

YTZNCRGOTSFUFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N=C(N=N2)C3=CC(=CC=C3)C(F)(F)F)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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